Ethyl 2-iodo-4-methyloxazole-5-carboxylate
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Overview
Description
Ethyl 2-iodo-4-methyloxazole-5-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, an iodine atom at the 2-position, and a methyl group at the 4-position of the oxazole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate typically involves the iodination of a precursor oxazole compound. One common method is the reaction of ethyl 4-methyl-5-oxazolecarboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The iodination process introduces the iodine atom at the 2-position of the oxazole ring, resulting in the formation of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate .
Industrial Production Methods
Industrial production of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Introduction of carbonyl or carboxyl groups.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Ethyl 2-iodo-4-methyloxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological pathways.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the oxazole ring can enhance the compound’s binding affinity and selectivity towards its molecular targets. Detailed studies on the compound’s mechanism of action involve techniques such as molecular docking, enzyme assays, and cellular assays .
Comparison with Similar Compounds
Ethyl 2-iodo-4-methyloxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-5-oxazolecarboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
Ethyl 2-bromo-4-methyl-5-oxazolecarboxylate: Contains a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
Ethyl 2-chloro-4-methyl-5-oxazolecarboxylate:
These comparisons highlight the unique properties of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate, particularly its reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
78451-12-4 |
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Molecular Formula |
C7H8INO3 |
Molecular Weight |
281.05 g/mol |
IUPAC Name |
ethyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8INO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 |
InChI Key |
LVEHPJXTOFTWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)I)C |
Origin of Product |
United States |
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